1-(2-Methoxypropoxy)-2-propanol

Solvent Evaporation Rate Coating Open Time Volatility Control

1-(2-Methoxypropoxy)-2-propanol (CAS 13429-07-7) is a specific isomer of dipropylene glycol monomethyl ether (DPGME), a propylene-based (P-series) glycol ether with the molecular formula C₇H₁₆O₃ (MW 148.2 g/mol). This isomer is the predominant component of commercial DPGME, typically constituting 40–50% of the four-isomer mixture, and in certain DOW products up to approximately 85%.

Molecular Formula C7H16O3
Molecular Weight 148.2 g/mol
CAS No. 13429-07-7
Cat. No. B122039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxypropoxy)-2-propanol
CAS13429-07-7
Molecular FormulaC7H16O3
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC(COCC(C)OC)O
InChIInChI=1S/C7H16O3/c1-6(8)4-10-5-7(2)9-3/h6-8H,4-5H2,1-3H3
InChIKeyFOLPKOWCPVGUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxypropoxy)-2-propanol (CAS 13429-07-7) Procurement-Grade Profile: Dipropylene Glycol Methyl Ether Isomer


1-(2-Methoxypropoxy)-2-propanol (CAS 13429-07-7) is a specific isomer of dipropylene glycol monomethyl ether (DPGME), a propylene-based (P-series) glycol ether with the molecular formula C₇H₁₆O₃ (MW 148.2 g/mol). This isomer is the predominant component of commercial DPGME, typically constituting 40–50% of the four-isomer mixture, and in certain DOW products up to approximately 85% [1]. It is a clear, colorless, hygroscopic liquid with a mild ether odor, 100% water miscibility, low volatility, and a secondary alcohol structure that fundamentally distinguishes its metabolic fate from primary alcohol glycol ethers [2]. It is commercially available under trade names including Dowanol DPM, Methyl Diproxitol, and Ucar Solvent 2LM.

Why 1-(2-Methoxypropoxy)-2-propanol Cannot Be Generically Substituted by Other Glycol Ethers


Glycol ether solvents are a structurally diverse class with widely divergent physical properties and toxicological profiles. Substituting 1-(2-methoxypropoxy)-2-propanol with propylene glycol monomethyl ether (PGME, bp 120 °C) introduces a boiling point deficit of over 70 °C and an evaporation rate approximately 17.7 times faster, leading to premature solvent loss, increased VOC emissions, and altered film formation in coatings [1]. More critically, substitution by ethylene glycol methyl ether (EGME) or primary alcohol propylene glycol ethers introduces a toxicological risk not shared by this secondary alcohol isomer: primary alcohol glycol ethers are substrates for alcohol dehydrogenase, forming alkoxypropionic acid metabolites (e.g., methoxyacetic acid) that are established testicular, hematological, and developmental toxicants [2]. In contrast, 1-(2-methoxypropoxy)-2-propanol, as a secondary alcohol, undergoes O-demethylation and ultimate conversion to CO₂, bypassing the formation of these toxic acid metabolites [2]. Thus, interchangeability is negated by both physicochemical performance requirements and a verifiable toxicity mechanism distinction.

Quantitative Comparator Evidence for 1-(2-Methoxypropoxy)-2-propanol (CAS 13429-07-7) Versus Closest Analogs


Evaporation Rate: 17.7-Fold Slower Than PGME for Extended Open-Time Formulations

The evaporation rate of DPGME (DOWANOL DPM, predominantly the 13429-07-7 isomer) is 0.035 relative to n-butyl acetate (=1.0), whereas propylene glycol methyl ether (PGME, DOWANOL PM) exhibits an evaporation rate of 0.62 under identical reference conditions. This represents a 17.7-fold slower evaporation for DPGME [1]. This quantitative difference is critical for applications requiring extended wet-edge time, leveling, and penetration.

Solvent Evaporation Rate Coating Open Time Volatility Control

Flash Point Safety Margin: >40 °C Higher Than PGME for Reduced Fire Hazard Classification

The closed-cup flash point of 1-(2-methoxypropoxy)-2-propanol is 76.7 °C, whereas propylene glycol methyl ether (PGME) has a flash point of 31–32 °C [1]. This 44–45 °C difference places PGME in a more hazardous flammability category (typically Category 3, flammable liquid) compared to DPGME (Category 4, combustible liquid), impacting storage requirements, transport regulations, and insurance costs.

Flash Point Flammability Classification Transport Safety

Metabolic Pathway Bifurcation: Secondary Alcohol Oxidative Clearance Avoids Toxic Alkoxypropionic Acid Formation

1-(2-Methoxypropoxy)-2-propanol (CAS 13429-07-7) is a secondary alcohol in the propylene glycol ether series. In contrast to primary alcohol glycol ethers (e.g., β-PGME isomer, EGME), which are substrates for alcohol dehydrogenase and produce alkoxypropionic acids (e.g., methoxyacetic acid, a known testicular and developmental toxicant), secondary alcohol isomers undergo microsomal O-demethylation with ultimate mineralization to CO₂, bypassing toxic acid metabolite formation [1]. Commercial analysis of a DOW DPGME product showed approximately 85% of CAS 13429-07-7 and only up to 1.6% of each primary alcohol isomer, ensuring that the toxicologically concerning primary alcohol metabolic route is minimized [1]. Ethylene glycol monomethyl ether (EGME) demonstrated testicular atrophy at 300 ppm and teratogenic potential at 100 ppm in inhalation studies, whereas DPGME showed no teratogenic effects with a NOAEL of 300 ppm (1818 mg/m³) [2].

Metabolic Toxicology Glycol Ether Safety Alcohol Dehydrogenase Substrate

Vapor Pressure: 37-Fold Lower Than PGME Minimizes Inhalation Exposure and VOC Compliance Burden

The vapor pressure of 1-(2-methoxypropoxy)-2-propanol is 37 Pa (0.37 hPa) at 20 °C, whereas propylene glycol methyl ether (PGME) exhibits a vapor pressure of approximately 10.9 mmHg (14.5 hPa) at 20 °C [1][2]. This represents a factor of approximately 39-fold lower vapor-phase concentration for DPGME, directly reducing the saturated vapor concentration and associated inhalation exposure potential. The calculated saturated vapor concentration of DPGME at 20 °C is 366 ppm [1].

Vapor Pressure VOC Emission Industrial Hygiene

Boiling Point Elevation Over PGME: Enabling High-Temperature Solvent Processes Without Pressurization

1-(2-Methoxypropoxy)-2-propanol (CAS 13429-07-7) exhibits a boiling point of 203.3 °C at 760 mmHg, whereas propylene glycol methyl ether (PGME) boils at 120 °C under the same pressure [1]. This 83.3 °C boiling point elevation allows DPGME to be employed in solvent-based processes at temperatures where PGME would require pressurized containment. Even compared to the DPGME commercial isomer mixture (bp ~190 °C), the purified 13429-07-7 isomer offers an additional ~13 °C of thermal headroom [2].

Boiling Point Thermal Processing Solvent Recovery

High-Value Application Scenarios for 1-(2-Methoxypropoxy)-2-propanol Based on Quantitative Differentiation Evidence


Waterborne Architectural and Automotive Coating Formulations Requiring Extended Open Time and Low VOC

The 17.7-fold slower evaporation rate (0.035 vs. 0.62 n-BuAc reference) and 37 Pa vapor pressure of 1-(2-methoxypropoxy)-2-propanol make it the preferred coalescing solvent and coupling agent in waterborne latex coatings where premature water/solvent evaporation causes film cracking, poor leveling, and surface defects . Unlike PGME (often used as a lower-cost alternative), DPGME provides sufficient wet-edge time for brush and roller applications in architectural coatings without violating VOC content limits. In automotive basecoats, its slow evaporation enables proper metallic flake orientation before drying.

High-Temperature Reaction Solvent for Organic Synthesis and Polymer Processing

With a boiling point of 203.3 °C , this isomer enables solvent-based reactions and polymer dissolution processes (e.g., polyvinyl acetate, nitrocellulose, ethyl cellulose) at temperatures where PGME (bp 120 °C) would require pressure-rated equipment. The purified 13429-07-7 isomer offers approximately 13 °C additional thermal headroom over the generic DPGME isomer mixture [1], making it suitable for high-temperature polycondensation reactions, heat-transfer applications, and solvent recovery by distillation with reduced thermal degradation risk.

Industrial and Institutional Cleaners Requiring Low Flammability and Reduced Worker Exposure Risk

The 76.7 °C closed-cup flash point classifies DPGME as a combustible liquid rather than a flammable liquid, significantly easing storage, transport, and insurance requirements compared to PGME (flash point 31–32 °C). Combined with a 39-fold lower vapor pressure (37 Pa vs. ~1450 Pa for PGME) [1], this isomer is preferentially selected for institutional cleaning formulations where worker inhalation exposure must be minimized, and for hot-spray or heated dip-tank cleaning operations where lower-flash-point solvents would present an unacceptable fire risk.

Pesticide Coformulant and Agrochemical Carrier Solvent with Favorable Toxicological Clearance Profile

The secondary alcohol structure of 1-(2-methoxypropoxy)-2-propanol ensures metabolic clearance via O-demethylation to CO₂ rather than through alcohol dehydrogenase-mediated formation of alkoxypropionic acids, which are associated with developmental and reproductive toxicity in primary alcohol glycol ethers . Commercial DPGME products in which this isomer predominates (up to ~85%) have been assessed as low developmental toxicity risk (NOAEL 300 ppm inhalation; not teratogenic) [1]. This profile supports its use as an inert ingredient and carrier solvent in pesticide and agrochemical formulations subject to EPA and EU regulatory oversight, where ethylene glycol ethers are restricted or prohibited.

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